Methyl 2-{4-[(2,6-dimethylphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
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Overview
Description
Methyl 2-{4-[(2,6-dimethylphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, which is known for its diverse biological activities
Preparation Methods
The synthesis of Methyl 2-{4-[(2,6-dimethylphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the heterocyclic core.
Introduction of the phenyl and methyl groups: The phenyl and methyl groups are introduced through substitution reactions using suitable reagents and catalysts.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods may involve optimization of these steps to improve yield and scalability. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Methyl 2-{4-[(2,6-dimethylphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and the reagents used.
Scientific Research Applications
Methyl 2-{4-[(2,6-dimethylphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as a CDK2 inhibitor, making it a promising candidate for cancer treatment.
Biological Studies: It can be used in studies related to cell cycle regulation and apoptosis induction, providing insights into cellular mechanisms and potential therapeutic targets.
Materials Science: The unique structure of this compound makes it suitable for use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 2-{4-[(2,6-dimethylphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the CDK2 enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to induce apoptosis is mediated through the activation of specific signaling pathways that regulate cell death.
Comparison with Similar Compounds
Methyl 2-{4-[(2,6-dimethylphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity and have been studied for their anticancer properties.
Triazolothiadiazine derivatives: These compounds have shown diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structure, which combines multiple functional groups and heterocyclic rings, providing a versatile platform for further modifications and applications.
Properties
Molecular Formula |
C25H22N4O3S |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
methyl 4-[4-[(2,6-dimethylphenoxy)methyl]phenyl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C25H22N4O3S/c1-14-6-5-7-15(2)20(14)32-12-17-8-10-18(11-9-17)22-27-23-19-16(3)21(25(30)31-4)33-24(19)26-13-29(23)28-22/h5-11,13H,12H2,1-4H3 |
InChI Key |
VVBWQNNINBISII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2=CC=C(C=C2)C3=NN4C=NC5=C(C4=N3)C(=C(S5)C(=O)OC)C |
Origin of Product |
United States |
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